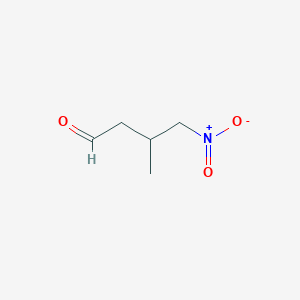

3-Methyl-4-nitro-butyraldehyde

Description

Significance of Aliphatic Nitroaldehydes as Versatile Synthetic Intermediates

Aliphatic nitroaldehydes are esteemed in organic synthesis for their remarkable versatility. rsc.org The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule. mdpi.comwikipedia.orgscielo.br It activates the adjacent carbon-hydrogen bonds, making the α-proton acidic and facilitating the formation of a nitronate anion. mdpi.comwikipedia.orgresearchgate.net This carbanionic intermediate is a potent nucleophile, readily participating in carbon-carbon bond-forming reactions. researchgate.net

The synthetic utility of aliphatic nitroaldehydes stems from the numerous transformations that both the nitro and aldehyde groups can undergo. nih.gov The aldehyde group can be oxidized to a carboxylic acid, reduced to a primary alcohol, or engaged in various condensation and addition reactions. Concurrently, the nitro group is a multifaceted functional group that can be:

Reduced to a primary amine (R-NH₂), providing a gateway to amino alcohols and other nitrogen-containing compounds. researchgate.netnih.gov

Converted into a carbonyl group (ketone or aldehyde) through the Nef reaction. researchgate.netmdpi.com

Eliminated to form an alkene. mdpi-res.com

Utilized in cycloaddition reactions. sci-hub.se

This wide range of possible transformations allows for the construction of densely functionalized molecules from relatively simple starting materials. orgsyn.org Key reactions involving aliphatic nitroaldehydes and their precursors include the Henry (nitroaldol) reaction and the Michael addition, which are fundamental for creating 1,2- and 1,4-difunctionalized systems, respectively. orgsyn.orgwikipedia.org

The table below summarizes the principal synthetic transformations available to aliphatic nitroaldehydes, highlighting their role as versatile intermediates.

| Functional Group | Reaction Type | Product Functional Group(s) | Significance |

| Aldehyde (-CHO) | Oxidation | Carboxylic Acid (-COOH) | Access to nitro-carboxylic acids. |

| Reduction | Primary Alcohol (-CH₂OH) | Synthesis of nitro-alcohols. | |

| Henry Reaction | β-Nitro Alcohol | C-C bond formation, precursor to amino alcohols. wikipedia.org | |

| Wittig Reaction | Alkene | Carbon chain elongation and modification. | |

| Nitro (-NO₂) | Reduction | Primary Amine (-NH₂) | Synthesis of β-amino alcohols and other amines. researchgate.net |

| Nef Reaction | Carbonyl (Ketone/Aldehyde) | Conversion to keto-aldehydes. mdpi.com | |

| Michael Addition | γ-Nitro Aldehyde | Formation of 1,5-dicarbonyl precursors. ethz.ch | |

| Denitration | Alkane | Removal of the nitro functionality. researchgate.net |

Historical Context of Nitro Group Functionalization in Butyraldehyde (B50154) Derivatives

The functionalization of aliphatic compounds with a nitro group has a history spanning over a century. researchgate.net The industrial production of simple nitroalkanes like nitromethane (B149229) and nitroethane began in the 1940s via the gas-phase nitration of alkanes. sci-hub.se However, these high-temperature and high-pressure conditions often led to a complex mixture of products. wikipedia.orgsci-hub.se

A more controlled and foundational method for creating β-nitro alcohols, the precursors to many nitroaldehydes, is the Henry reaction, discovered by the Belgian chemist Louis Henry in 1895. wikipedia.org This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org It is the nitro-analog of the aldol (B89426) reaction and has become a cornerstone of organic synthesis for C-C bond formation. wikipedia.org The development of asymmetric versions of the Henry reaction has further expanded its utility, allowing for the stereocontrolled synthesis of complex chiral molecules. medcraveonline.com

The functionalization of butyraldehyde (butanal) and its derivatives specifically gained importance with the need for more complex synthetic intermediates. wikipedia.org Butyraldehyde itself is a key industrial chemical, primarily produced by the hydroformylation of propene. wikipedia.org The introduction of a nitro group into a butyraldehyde framework creates bifunctional molecules that serve as precursors for pharmaceuticals and other specialty chemicals. For instance, the reduction of the nitro group in a nitro-butyraldehyde derivative can yield a γ-amino alcohol, a structural motif present in various bioactive compounds.

Scope and Research Focus on 3-Methyl-4-nitro-butyraldehyde and Its Structural Analogues

Current research continues to explore the synthetic potential of specifically substituted aliphatic nitroaldehydes. This compound is a chiral nitroaldehyde whose structure presents unique synthetic challenges and opportunities due to the methyl group at the C-3 position. This substitution influences the stereochemical outcome of reactions at the aldehyde and the α-carbon to the nitro group.

The synthesis of this compound and its analogues often relies on asymmetric reactions to control the stereochemistry. For example, organocatalyzed Michael additions of aldehydes to nitroalkenes can produce chiral γ-nitro aldehydes like this compound. ethz.ch

Research is also focused on the synthetic applications of this compound and its structural analogues. These compounds serve as intermediates in the synthesis of more complex molecules. For example, 3-methyl-4-butyryl-5-nitrobenzoic acid methyl ester is a key intermediate for the antihypertensive drug telmisartan. google.com The study of structural analogues helps to understand the influence of different substituents on the reactivity and physical properties of the molecule.

The table below provides a comparative overview of this compound and some of its structural analogues.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature(s) |

| This compound | 50697-48-8 | C₅H₉NO₃ | 131.13 | Aliphatic nitroaldehyde with a methyl group at C-3. guidechem.com |

| 2-Methyl-4-nitrobutanal | Not Available | C₅H₉NO₃ | 131.13 | Structural isomer with a methyl group at C-2. |

| 3-Methyl-4-nitrobenzoic acid | 18515-67-8 | C₈H₇NO₃ | 165.15 | Aromatic analogue with a carboxyl group instead of an aldehyde. nih.gov |

| Methyl 3-methyl-4-nitrobutanoate | Not Available | C₆H₁₁NO₄ | 161.15 | Ester analogue of the target compound. researchgate.net |

| (S)-3-methyl-4-nitro-3-(4-nitrophenyl)butanal | 1443764-52-0 | C₁₁H₁₂N₂O₅ | 252.22 | Analogue with an additional nitrophenyl group at C-3. lookchem.com |

| 3-methyl-4-nitro-3-(p-tolyl)butanal | 1443764-48-4 | C₁₂H₁₅NO₃ | 221.26 | Analogue with a p-tolyl group at C-3. lookchem.com |

The ongoing investigation into these and other substituted nitroaldehydes underscores their continued importance as versatile building blocks in the field of organic synthesis, enabling the construction of complex and biologically relevant molecules. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

50697-48-8 |

|---|---|

Molecular Formula |

C5H9NO3 |

Molecular Weight |

131.13 g/mol |

IUPAC Name |

3-methyl-4-nitrobutanal |

InChI |

InChI=1S/C5H9NO3/c1-5(2-3-7)4-6(8)9/h3,5H,2,4H2,1H3 |

InChI Key |

BYOSZULJWYKCQL-UHFFFAOYSA-N |

SMILES |

CC(CC=O)C[N+](=O)[O-] |

Canonical SMILES |

CC(CC=O)C[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 3 Methyl 4 Nitro Butyraldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group in 3-Methyl-4-nitro-butyraldehyde is an electrophilic center, susceptible to attack by various nucleophiles. This reactivity is fundamental to a variety of carbon-carbon bond-forming reactions.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the aldehyde is electron-deficient due to the electronegativity of the oxygen atom, making it a prime target for nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. A wide array of nucleophiles can participate in this reaction, including organometallic reagents (like Grignard reagents), cyanide ions, and enolates.

The general reactivity of aldehydes in nucleophilic additions is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl carbon and the presence of only one electron-donating alkyl group.

| Nucleophile | Product Type | Reaction Conditions |

| Grignard Reagents (R-MgX) | Secondary Alcohol | Anhydrous ether or THF |

| Cyanide Ion (CN⁻) | Cyanohydrin | Basic conditions (e.g., NaCN/H₂O) |

| Organolithium Reagents (R-Li) | Secondary Alcohol | Anhydrous ether or THF |

| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Primary Alcohol | Protic or aprotic solvents |

Aldol (B89426) and Related Condensation Reactions

This compound possesses an α-hydrogen atom (on the carbon adjacent to the aldehyde group), making it capable of undergoing aldol and related condensation reactions. In the presence of a base, this α-hydrogen can be abstracted to form an enolate ion. This enolate is a potent nucleophile that can attack the carbonyl carbon of another molecule of the aldehyde (a self-aldol reaction) or a different aldehyde or ketone (a crossed-aldol reaction).

Transformations of the Nitro Group

The nitro group in this compound is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the molecule.

Reduction Reactions to Amino or Other Nitrogen-Containing Functions

The nitro group is readily reduced to an amino group, providing a valuable route to γ-amino aldehydes and their derivatives. This transformation is of significant interest as γ-amino acids and their derivatives, such as the neurotransmitter γ-aminobutyric acid (GABA), have important biological activities. A variety of reducing agents can be employed for this purpose, with the choice of reagent often influencing the final product and chemoselectivity.

Catalytic hydrogenation is a common and effective method for the reduction of nitro groups. Other reagents can also be used, sometimes offering different levels of selectivity, especially in the presence of other reducible functional groups like the aldehyde. The intramolecular reductive amination of γ-nitro carbonyl compounds is a powerful strategy for the synthesis of substituted pyrrolidines. frontiersin.org

| Reducing Agent | Product | Typical Conditions |

| H₂, Pd/C | 3-Methyl-4-aminobutanal | Methanol or Ethanol, room temperature |

| Sn, HCl | 3-Methyl-4-aminobutanal hydrochloride | Acidic conditions |

| Fe, Acetic Acid | 3-Methyl-4-aminobutanal | Acetic acid, elevated temperature |

| NaBH₄, NiCl₂ | 3-Methyl-4-aminobutanol | Methanol, 0 °C to room temperature |

Elimination Reactions for Olefin Formation

Under basic conditions, aliphatic nitro compounds that have a hydrogen atom on a carbon atom beta to the nitro group can undergo the elimination of nitrous acid to form a carbon-carbon double bond. frontiersin.org In the case of this compound, the initial product of an aldol-type reaction, a β-hydroxy nitro compound, can undergo dehydration to form a nitroalkene. Subsequent elimination of the nitro group can then lead to the formation of an α,β-unsaturated aldehyde. This sequence provides a pathway to olefins from nitro-functionalized precursors.

Nef Reaction and Carbonyl Regeneration

The Nef reaction is a classic transformation in organic chemistry that converts a primary or secondary nitroalkane into the corresponding aldehyde or ketone. mdma.chnih.gov This reaction is particularly useful as it allows the nitroalkane functionality to serve as a masked carbonyl group. The reaction is typically carried out by first forming the nitronate salt by treating the nitroalkane with a base, followed by acidification. mdma.chnih.gov

The mechanism involves the protonation of the nitronate salt to form a nitronic acid, which then undergoes hydrolysis to the carbonyl compound and nitrous oxide. mdma.ch Various modifications of the classical Nef reaction conditions have been developed to improve yields and tolerate a wider range of functional groups. These include oxidative and reductive methods. mdma.ch For γ-nitro aldehydes, the Nef reaction provides a route to γ-keto aldehydes, which are valuable synthetic intermediates. The tandem Michael addition of a nitroalkane to an α,β-unsaturated aldehyde followed by a Nef reaction on the resulting γ-nitro aldehyde is a powerful strategy for the synthesis of 1,4-dicarbonyl compounds.

Stereoselective Transformations

The chiral centers at the second and third positions of the butyraldehyde (B50154) backbone are of significant interest. The control of stereochemistry during the synthesis of this molecule and in its subsequent reactions is crucial for its application in asymmetric synthesis.

Diastereoselective Control in Subsequent Reactions

The diastereomeric ratio of this compound is established during its synthesis, typically via an organocatalyzed Michael addition of an aldehyde to a nitroalkene. The stereochemical outcome of this initial reaction is highly dependent on the reaction conditions, particularly the presence of acid additives. Research has shown that the choice of a Brønsted acid co-catalyst can significantly influence the diastereoselectivity of the Michael addition. ethz.chbeilstein-journals.orgrsc.org

For instance, in the reaction between isovaleraldehyde and β-nitrostyrene, catalyzed by a chiral diamine, the addition of toluenesulfonic acid (TsOH) leads to higher diastereoselectivity compared to the reaction without an acid additive. ethz.ch This control over the initial diastereomeric ratio is critical as it sets the stereochemistry for all subsequent transformations of the molecule. The use of different acid additives can fine-tune the syn/anti ratio of the resulting γ-nitro aldehyde. ethz.chbeilstein-journals.org

Table 1: Effect of Acid Additives on Diastereoselectivity Data derived from analogous Michael addition reactions.

| Catalyst System | Acid Additive | Solvent | Diastereomeric Ratio (syn:anti) |

| Chiral Diamine | None | Varied | Variable |

| Chiral Diamine | Toluenesulfonic Acid | Varied | Higher syn selectivity |

| Chiral Diamine | HCl | Varied | Higher syn selectivity (slower reaction) |

| Diphenylprolinol Silyl (B83357) Ether | 3-Nitrobenzoic Acid | Varied | High syn selectivity |

| Diphenylprolinol Silyl Ether | Benzoic Acid | Methylcyclohexane | 75:25 |

| Diphenylprolinol Silyl Ether | Acetic Acid | Methylcyclohexane | 60:40 |

Enantioselective Derivatization

The term "enantioselective derivatization" in the context of this compound primarily refers to its formation in a highly enantiomerically enriched form. The organocatalytic Michael addition of aldehydes to nitroalkenes, particularly using catalysts like diphenylprolinol silyl ethers, is a powerful method for this purpose. organic-chemistry.orgnih.govnih.govtohoku.ac.jp

This reaction proceeds with excellent enantioselectivity, often exceeding 95-99% enantiomeric excess (ee). organic-chemistry.orgnih.govnih.govresearchgate.net The chiral catalyst, such as (S)-diphenylprolinol silyl ether, creates a chiral environment that directs the approach of the aldehyde-derived enamine to the nitroalkene, resulting in the formation of one enantiomer over the other. organic-chemistry.orgnih.govtohoku.ac.jp The high enantiopurity of the resulting this compound makes it a valuable chiral building block for the synthesis of complex molecules, including γ-amino acids. organic-chemistry.orgnih.govnih.gov

Cyclization Reactions and Heterocycle Formation

The γ-positioning of the nitro and aldehyde groups in this compound makes it an ideal precursor for the synthesis of five-membered heterocyclic rings, such as pyrrolidines and γ-butyrolactams.

Synthesis of Pyrrolidine (B122466) Derivatives

The most direct route to pyrrolidine derivatives from γ-nitro aldehydes is through reductive cyclization. This transformation involves the reduction of the nitro group to a primary amine, which then undergoes an intramolecular reaction with the aldehyde. frontiersin.orgnih.govbohrium.comresearchgate.net The process is typically carried out via catalytic hydrogenation using standard catalysts like Palladium on carbon (Pd/C) or Raney Nickel. frontiersin.orgnih.gov

The reaction proceeds in a cascade fashion:

Reduction of Nitro Group: The nitro group is reduced to a primary amine.

Intramolecular Imination: The newly formed amine nucleophilically attacks the aldehyde carbonyl to form a cyclic imine (a five-membered dihydropyrrole ring).

Reduction of Imine: The cyclic imine is further reduced under the hydrogenation conditions to yield the final substituted pyrrolidine.

This one-pot reaction is an efficient method for constructing the pyrrolidine scaffold, a common motif in pharmaceuticals and natural products. frontiersin.orgnih.gov The stereochemistry established in the initial Michael addition can be carried through to the final pyrrolidine product, allowing for the synthesis of specific stereoisomers. frontiersin.orgnih.gov

Formation of γ-Butyrolactams and Other Cyclic Structures

The synthesis of γ-butyrolactams from this compound requires modification of both the nitro and aldehyde functional groups. A plausible and chemically robust pathway involves a two-step sequence:

Oxidation of the Aldehyde: The aldehyde group is first oxidized to a carboxylic acid using standard oxidizing agents. This creates a γ-nitro carboxylic acid intermediate.

Reductive Lactamization: The γ-nitro carboxylic acid is then subjected to reductive conditions. The nitro group is reduced to an amine, which spontaneously undergoes intramolecular condensation with the carboxylic acid to form the stable five-membered γ-butyrolactam ring, eliminating a molecule of water.

This sequence provides a reliable method for converting the acyclic nitro-aldehyde into a cyclic lactam. The γ-butyrolactam core is a prevalent structure in a vast number of biologically active natural products.

Mechanistic Investigations of Reactions Involving 3 Methyl 4 Nitro Butyraldehyde

Reaction Pathway Elucidation in Organocatalytic Michael Additions

The organocatalytic Michael addition of aldehydes to nitroalkenes is a powerful carbon-carbon bond-forming reaction. The elucidation of its reaction pathway has revealed the critical involvement of several key intermediates.

The catalytic cycle is initiated by the reaction of the aldehyde, in this case, isovaleraldehyde, with a chiral amine catalyst, typically a proline derivative, to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic nitroalkene. While a direct conjugate addition is possible, extensive research, including in situ NMR analysis, has demonstrated the rapid formation of an amino-nitro-cyclobutane intermediate. acs.org This cyclobutane (B1203170) is formed through a [2+2] cycloaddition between the enamine and the nitroalkene. acs.org

These cyclobutane intermediates can be considered "off-cycle reservoirs" of the catalyst, meaning they are in equilibrium with the reactants and can reversibly release the enamine and nitroalkene. acs.org The stability and reactivity of these cyclobutanes are influenced by the specific reactants and reaction conditions. In some cases, these intermediates can be isolated and characterized.

Table 1: Intermediates in Organocatalytic Michael Additions

| Intermediate | Role in Reaction Pathway | Method of Observation |

| Enamine | Nucleophilic species that attacks the nitroalkene. | Inferred from reaction products; can be pre-formed and studied. |

| Cyclobutane | Off-cycle reservoir of the catalyst; formed via [2+2] cycloaddition. | In situ NMR analysis; isolation and characterization in some cases. acs.org |

The reaction between the enamine and the nitroalkene proceeds through a zwitterionic intermediate. acs.org This transient species is formed upon the initial carbon-carbon bond formation. The zwitterion is a key branching point in the reaction mechanism. It can either collapse to form the aforementioned cyclobutane intermediate or proceed towards the final product.

Protonation of the nitronate anion within the zwitterionic species leads to the formation of an iminium ion. acs.org This step is often facilitated by an acidic co-catalyst. The resulting iminium ion is then hydrolyzed to release the final γ-nitroaldehyde product, 3-Methyl-4-nitro-butyraldehyde, and regenerate the amine catalyst, thus completing the catalytic cycle. acs.org The formation of the iminium ion is a crucial step that drives the reaction towards the desired Michael adduct.

Catalytic Cycle Analysis in Nitroaldehyde Synthesis

The primary catalytic intermediates in the synthesis of nitroaldehydes via organocatalytic Michael additions are the enamine and the iminium ion. While direct observation of these species during the catalytic cycle can be challenging due to their transient nature, their existence is strongly supported by a body of evidence, including trapping experiments and the nature of the final products. The cyclobutane intermediate, as mentioned, has been successfully characterized in several instances using NMR spectroscopy, providing a snapshot of a key off-cycle species. acs.org

Acid-base cooperativity plays a pivotal role in the catalytic cycle. The amine catalyst acts as a base to deprotonate the aldehyde and facilitate enamine formation. Concurrently, an acidic co-catalyst is often employed to enhance the reaction rate and stereoselectivity. acs.org

The acid has multiple proposed roles within the catalytic cycle:

Facilitating Enamine Formation: The acid can catalyze the dehydration step in the formation of the enamine from the aldehyde and the amine catalyst. acs.org

Activating the Nitroalkene: The acid can protonate the nitro group of the nitroalkene, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the enamine.

Promoting Iminium Ion Formation: The acid is crucial for protonating the zwitterionic intermediate to form the iminium ion, which is a key step towards product formation and catalyst turnover. acs.org

The choice of the acidic co-catalyst is critical, as its pKa value can significantly impact the reaction outcome. Studies have shown that acids with a pKa in the range of 6-8 are often optimal for the Michael addition of propanal to β-nitrostyrene, while strong acids can inhibit the reaction. acs.org

Table 2: Role of Acid Co-catalyst

| Step in Catalytic Cycle | Role of Acid Co-catalyst |

| Enamine Formation | Catalyzes dehydration. acs.org |

| Nitroalkene Activation | Increases electrophilicity. |

| Iminium Ion Formation | Protonates the zwitterionic intermediate. acs.org |

Kinetic Studies and Reaction Rate Determination

While detailed kinetic studies and the determination of a precise rate law for the formation of this compound are not extensively reported in the literature, mechanistic investigations have provided qualitative insights into the factors influencing the reaction rate.

Further detailed kinetic investigations, potentially utilizing techniques such as reaction calorimetry or real-time NMR studies, are necessary to quantitatively determine the reaction rates and elucidate the precise rate-determining step in the formation of this compound under various catalytic conditions. acs.org

Rate-Limiting Steps and Transition State Analysis

The mechanism of the base-catalyzed nitroaldol reaction generally proceeds through two key steps: the deprotonation of the nitroalkane to form a nitronate anion, and the subsequent nucleophilic addition of the nitronate to the aldehyde carbonyl. The rate-limiting step of this process can vary depending on the specific reactants and reaction conditions.

For many nitroaldol reactions, the deprotonation of the nitroalkane is considered the rate-determining step. The acidity of the α-proton of the nitroalkane is a crucial factor; for instance, the pKa of nitromethane (B149229) is approximately 10.2 in water. The choice of base and solvent can significantly influence the rate of this proton transfer.

Alternatively, in some cases, the carbon-carbon bond-forming step can be rate-limiting. This is often observed when a highly reactive nitronate is used in conjunction with a less electrophilic aldehyde. Computational studies on the nitroaldol reaction have provided models for the transition state of the C-C bond-forming step. These models suggest a chair-like or open transition state, where the metal cation (in the case of metal-catalyzed reactions) or hydrogen-bond donors (in organocatalyzed reactions) coordinate to both the nitronate and the aldehyde, thereby lowering the activation energy and influencing the stereoselectivity of the reaction. The substituents on both the nitronate and the aldehyde play a significant role in the geometry and energy of the transition state due to steric and electronic interactions.

Hammett Analysis for Electronic Effects in Nitroaldol Condensations

To quantitatively assess the influence of electronic effects on the rate of nitroaldol condensations, Hammett analysis is a valuable tool. This analysis typically involves reacting a series of substituted aromatic aldehydes with a nitroalkane and measuring the reaction rates. A plot of the logarithm of the relative reaction rates (log(k/k₀)) against the Hammett substituent constant (σ) provides a linear free-energy relationship.

While specific Hammett analysis data for this compound is not available, a study on the nitroaldol condensation of para-substituted benzaldehydes with nitromethane provides insight into the electronic demands of the reaction. The positive slope (ρ value) of the Hammett plot indicates that the reaction is accelerated by electron-withdrawing substituents on the benzaldehyde. This is consistent with a mechanism where the nucleophilic attack of the nitronate on the carbonyl carbon is the rate-determining step, as electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack.

The data from a representative Hammett analysis of the nitroaldol reaction is presented in the table below.

| Substituent (X) in p-X-C₆H₄CHO | Substituent Constant (σ) | Relative Rate (k/k₀) | log(k/k₀) |

|---|---|---|---|

| -OCH₃ | -0.27 | 0.45 | -0.35 |

| -CH₃ | -0.17 | 0.62 | -0.21 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 1.82 | 0.26 |

| -NO₂ | 0.78 | 5.75 | 0.76 |

A plot of log(k/k₀) versus σ for this data yields a straight line with a positive slope (ρ > 0). This positive ρ value confirms that the transition state has a greater negative charge density than the reactants, consistent with the development of a negative charge on the oxygen atom of the carbonyl group during the nucleophilic attack. Although this compound is an aliphatic aldehyde, the electronic principles are transferable. The electron-withdrawing nitro group at the 4-position would be expected to influence the reactivity of the aldehyde group, though the effect would be transmitted through the aliphatic chain rather than a conjugated aromatic system.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H NMR for Proton Environment Analysis

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For 3-Methyl-4-nitro-butyraldehyde, the spectrum is expected to show distinct signals for the aldehydic proton, the protons on the aliphatic chain, and the methyl group protons.

The aldehydic proton (CHO) is highly deshielded due to the electronegativity of the oxygen atom and is expected to appear as a triplet in the downfield region of the spectrum, typically between 9 and 10 ppm. oregonstate.edu The protons on the carbon adjacent to the aldehyde group (C2) would likely resonate around 2.3-2.6 ppm. The single proton on the carbon bearing the methyl group (C3) would be further downfield due to the influence of the neighboring nitro group. The protons on the carbon adjacent to the nitro group (C4) are expected to be the most deshielded among the aliphatic protons due to the strong electron-withdrawing nature of the nitro group, with an expected chemical shift of around 4.3 ppm. pearson.com The methyl protons would appear as a doublet in the upfield region, likely around 1.1-1.3 ppm.

To illustrate the typical chemical shifts for an aldehyde, the ¹H NMR data for butyraldehyde (B50154) is presented below.

Interactive Table: ¹H NMR Data for Butyraldehyde

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | 0.97 | Triplet |

| CH₂ (C3) | 1.64 | Sextet |

| CH₂ (C2) | 2.37 | Triplet of doublets |

Note: Data for Butyraldehyde.

¹³C NMR for Carbon Backbone Characterization

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbonyl carbon of the aldehyde group is the most deshielded and is expected to have a chemical shift in the range of 190-200 ppm. libretexts.org The carbon atom attached to the nitro group (C4) would also be significantly deshielded, with an expected chemical shift in the range of 70-80 ppm. The other aliphatic carbons would appear in the upfield region of the spectrum. libretexts.org

The ¹³C NMR data for butyraldehyde is provided as an example of the chemical shifts for the carbon backbone of an aldehyde. docbrown.info

Interactive Table: ¹³C NMR Data for Butyraldehyde

| Carbon | Chemical Shift (ppm) |

|---|---|

| CH₃ | 13.7 |

| CH₂ (C3) | 15.7 |

| CH₂ (C2) | 45.8 |

Note: Data for Butyraldehyde. docbrown.info

2D NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the unambiguous assignment of the protons in the aliphatic chain of this compound.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum shows correlations between protons and the carbon atoms they are directly attached to. This technique would be crucial for assigning the signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to four or more decimal places). This allows for the determination of the exact molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound, with the molecular formula C₅H₉NO₃, the theoretical exact mass can be calculated as follows:

(5 x 12.0000) + (9 x 1.007825) + (1 x 14.003074) + (3 x 15.994915) = 131.058244 u

An experimentally determined mass that closely matches this theoretical value would confirm the molecular formula of the compound.

Applications in Reaction Monitoring and Intermediate Detection (e.g., LIFDI-MS)

Liquid Injection Field Desorption/Ionization Mass Spectrometry (LIFDI-MS) is a soft ionization technique that is particularly useful for the analysis of thermally labile, reactive, and air-sensitive compounds. nih.govlinden-cms.de It often provides a strong signal for the molecular ion with minimal fragmentation. caltech.edu

LIFDI-MS could be a valuable tool for:

Reaction Monitoring: The progress of a reaction to synthesize this compound could be monitored in real-time by analyzing small aliquots of the reaction mixture. This would provide information on the consumption of reactants and the formation of the product and any intermediates.

Intermediate Detection: In complex reaction mechanisms, short-lived or unstable intermediates can be difficult to detect by other methods. The soft ionization of LIFDI-MS increases the likelihood of observing these species, providing valuable mechanistic insights. For instance, in a multi-step synthesis, LIFDI-MS could help identify and characterize transient intermediates that are crucial for understanding the reaction pathway. nih.govrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides distinct signals that confirm the presence of its key structural features: the aldehyde group, the nitro group, and the aliphatic carbon framework.

The primary absorptions for this compound are associated with the stretching and bending vibrations of its characteristic bonds. The aldehyde group is identified by two main features. A strong, sharp absorption band for the carbonyl (C=O) stretch of a saturated aliphatic aldehyde is typically observed in the range of 1740-1720 cm⁻¹ orgchemboulder.comlibretexts.org. Additionally, the C-H bond of the aldehyde group exhibits a characteristic stretch that often appears as one or two moderate bands between 2830 cm⁻¹ and 2695 cm⁻¹ orgchemboulder.com. A peak around 2720 cm⁻¹, often appearing as a shoulder to the right of the main alkyl C-H stretches, is particularly diagnostic for an aldehyde orgchemboulder.comlibretexts.org.

The presence of the nitro group is confirmed by two strong and characteristic absorption bands. Aliphatic nitro compounds show a strong asymmetrical stretching vibration for the N-O bond near 1550 cm⁻¹ and a symmetrical stretching vibration around 1375 cm⁻¹ libretexts.orgorgchemboulder.com. These two intense peaks are a reliable indicator of a nitro group in a sample spectroscopyonline.com.

The aliphatic nature of the molecule is evidenced by C-H stretching absorptions from the methyl and methylene groups, which are found in the 3000-2850 cm⁻¹ region orgchemboulder.comlibretexts.org. C-H bending vibrations for these groups also appear in the 1470-1350 cm⁻¹ range libretexts.org. By analyzing these characteristic absorption frequencies, IR spectroscopy allows for the unambiguous identification of the functional groups within the this compound structure.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1740 - 1720 | Strong, Sharp |

| Aldehyde | C-H Stretch | 2830 - 2695 | Moderate |

| Nitro (Aliphatic) | N-O Asymmetric Stretch | ~ 1550 | Strong |

| Nitro (Aliphatic) | N-O Symmetric Stretch | ~ 1375 | Strong |

| Alkyl | C-H Stretch | 3000 - 2850 | Strong |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for separating the components of a mixture, allowing for both the assessment of a compound's purity and the separation of stereoisomers. For this compound, gas chromatography and high-performance liquid chromatography are particularly valuable.

Gas Chromatography (GC)

Gas chromatography is a robust technique for assessing the purity of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported through a capillary column by a carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall.

For the analysis of nitro compounds, a wide-bore capillary column, such as one with a DB-5 or DB-1701 stationary phase, can be employed epa.gov. The purity of a this compound sample is determined by the resulting chromatogram. An ideally pure sample would yield a single, sharp peak. The presence of additional peaks indicates impurities, and the area of each peak is proportional to the concentration of the corresponding component. Detectors that are highly sensitive to nitrogen-containing compounds, such as a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD), are particularly suitable for this analysis, providing high sensitivity for the target analyte epa.gov. The method can also be coupled with a mass spectrometer (GC-MS) for definitive identification of the main compound and any impurities based on their mass spectra bibliotekanauki.pl.

Table 2: Typical Gas Chromatography Parameters for Purity Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Capillary, e.g., DB-5 (30 m x 0.25 mm x 0.25 µm) | Separation of volatile compounds |

| Carrier Gas | Helium or Hydrogen | Mobile phase to transport the sample |

| Injector Temperature | ~ 250 °C | Ensures complete vaporization of the sample |

| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) | Optimizes separation of components with different boiling points |

| Detector | Nitrogen-Phosphorus (NPD) or Mass Spectrometer (MS) | Detection and quantification of the analyte and impurities |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

This compound possesses a chiral center at the carbon atom in the third position, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for separating these enantiomers phenomenex.comwindows.net. This separation is crucial for determining the enantiomeric excess (ee), which quantifies the purity of one enantiomer in a mixture.

The separation mechanism relies on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those with nitro and aldehyde functionalities phenomenex.comwindows.netrsc.org. The analysis is typically performed using a normal-phase mobile system, often a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, which modulates the retention and selectivity. By comparing the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess of the sample can be accurately calculated .

Table 3: Illustrative Chiral HPLC Conditions for Enantiomeric Excess Determination

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Enantioselective separation |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) | Elution and modulation of enantioselectivity |

| Flow Rate | ~ 1.0 mL/min | Controls retention time and resolution |

| Temperature | Ambient (~ 25 °C) | Temperature can affect selectivity and resolution |

| Detector | UV-Vis (e.g., at 210 nm) | Detection of the separated enantiomers |

Electron Paramagnetic Resonance (EPR) for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique for the direct detection and characterization of chemical species that have unpaired electrons, such as free radicals mdpi.com. In the context of this compound, EPR would be an invaluable tool for studying reaction mechanisms where radical intermediates are proposed or suspected, such as in photochemical degradation or single-electron transfer reduction reactions.

The nitro group of this compound is electrochemically active and can accept an electron to form a nitro radical anion (R-NO₂•⁻) nih.govresearchgate.net. This radical species is paramagnetic and therefore detectable by EPR. The resulting EPR spectrum can provide detailed information about the electronic structure of the radical. The g-factor helps to identify the type of radical, while the hyperfine splitting pattern, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (such as ¹⁴N and ¹H), can reveal the distribution of the electron's spin density within the molecule, confirming its structure uhmreactiondynamics.org.

For very short-lived radicals that are difficult to detect directly, a technique called spin trapping can be used. This involves adding a "spin trap" molecule that reacts with the transient radical to form a more stable, persistent radical adduct, which can then be readily detected and characterized by EPR mdpi.comnih.gov. The detection of radical intermediates like the nitro radical anion provides critical mechanistic insights into the chemical transformations of this compound.

Computational Chemistry Studies on 3 Methyl 4 Nitro Butyraldehyde

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. For 3-Methyl-4-nitro-butyraldehyde, these calculations can reveal the distribution of electrons within the molecule and identify the orbitals most involved in chemical reactions.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, the presence of the electron-withdrawing nitro group (NO₂) and the aldehyde group (-CHO) significantly influences the MO landscape. The nitro group, being a strong electron-withdrawing group, is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The aldehyde group also contributes to the electronic properties, with the carbonyl oxygen having lone pairs that can influence the HOMO.

A hypothetical molecular orbital analysis, based on calculations of similar nitroalkanes, might yield the following energy levels:

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.5 | Antibonding orbital associated with the C-H and C-C bonds |

| LUMO | -2.5 | Primarily located on the nitro group (π* N-O) |

| HOMO | -10.8 | Primarily located on the non-bonding orbitals of the aldehyde oxygen |

| HOMO-1 | -11.5 | Associated with the sigma bonds of the carbon backbone |

This data is representative and based on theoretical calculations of analogous nitro compounds.

The distribution of electron density within this compound is non-uniform due to the presence of electronegative oxygen and nitrogen atoms. This charge distribution can be visualized using molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential.

The nitro group is a site of high electron density (negative potential), particularly on the oxygen atoms. Conversely, the carbon atom attached to the nitro group and the carbonyl carbon of the aldehyde are expected to be electron-deficient (positive potential). This polarization dictates the molecule's reactivity. The electron-deficient carbonyl carbon is a prime target for nucleophilic attack, while the acidic proton on the carbon adjacent (alpha) to the nitro group can be abstracted by a base. The strong electron-withdrawing nature of the nitro group significantly increases the acidity of this alpha-proton. nih.gov

Density Functional Theory (DFT) for Reaction Mechanism Modeling

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. It provides a good balance between accuracy and computational cost, making it suitable for exploring reaction pathways, transition states, and activation energies. A key reaction for a nitroaldehyde is the nitroaldol or Henry reaction. wikipedia.org

The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org In an intramolecular context, or in reaction with another molecule, the this compound can participate in such transformations. DFT calculations can model the geometry of the transition state for the carbon-carbon bond-forming step.

The transition state for the Henry reaction typically involves a six-membered ring-like structure where the deprotonated nitroalkane (nitronate) attacks the carbonyl carbon of the aldehyde. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction.

Activation energies, which represent the energy barrier that must be overcome for a reaction to occur, can also be calculated using DFT. These energies are critical for predicting reaction rates. For the Henry reaction involving a nitroalkane and an aldehyde, the activation energy is influenced by the nature of the reactants, the catalyst, and the solvent.

A representative DFT study on a similar nitroaldol reaction might provide the following activation energies:

| Reaction Step | Catalyst | Solvent | Activation Energy (kcal/mol) |

| C-C bond formation (uncatalyzed) | None | Water | 25-30 |

| C-C bond formation (base-catalyzed) | Amine | Water | 15-20 |

This data is illustrative and based on DFT calculations for analogous Henry reactions. acs.org

DFT calculations can map out the entire energy profile of a reaction, from reactants to products, including any intermediates and transition states. This allows for a comparison of different possible reaction pathways. For instance, in the context of the Henry reaction, different stereoisomeric products can be formed. By calculating the energies of the transition states leading to each stereoisomer, it is possible to predict which product will be favored.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of this compound is not static; it can exist in various conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

The presence of a methyl group on the third carbon and a nitro group on the fourth carbon introduces stereocenters, leading to the possibility of different stereoisomers. Computational methods can be used to predict the relative stabilities of these isomers and to understand the factors that govern their formation.

By performing a systematic search of the conformational space, the lowest energy conformers can be identified. The relative energies of these conformers are determined by a combination of steric and electronic effects. For example, gauche interactions between bulky groups will destabilize a conformation. chemistrysteps.com In this compound, interactions between the methyl group, the nitro group, and the aldehyde group will dictate the preferred spatial arrangement of the carbon backbone.

A hypothetical conformational analysis might reveal the following relative energies for different staggered conformations around the C2-C3 bond:

| Conformer | Dihedral Angle (O=C1-C2-C3-C4) | Relative Energy (kcal/mol) | Key Interactions |

| Anti | ~180° | 0.0 | Aldehyde and methyl groups are far apart |

| Gauche 1 | ~60° | 0.8 | Gauche interaction between aldehyde and methyl groups |

| Gauche 2 | ~-60° | 1.2 | Gauche interaction between aldehyde and nitro group |

This data is a representative example based on general principles of conformational analysis of substituted butanes.

Computational stereochemical prediction can be employed to forecast the outcome of reactions where new stereocenters are formed. nih.gov For reactions involving this compound, such as a nucleophilic addition to the aldehyde, computational models can predict which diastereomer is likely to be the major product by analyzing the energies of the respective transition states.

Global and Local Minima Search

The three-dimensional structure of a molecule is not static. Due to the rotation around single bonds, a molecule like this compound can exist in various spatial arrangements known as conformations. Each conformation has a specific potential energy, and the most stable conformations correspond to energy minima on the potential energy surface. A local minimum is a conformation that is stable relative to its immediate geometric vicinity, while the global minimum is the conformation with the absolute lowest energy.

The search for global and local minima typically employs various computational algorithms, such as molecular mechanics force fields (e.g., MMFF or AMBER) for an initial rapid screening of many conformations, followed by more accurate but computationally expensive quantum mechanical methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) for geometry optimization and energy refinement of the most promising candidates.

The results of such a search would provide the optimized geometries of all stable conformers and their relative energies. This information is crucial for understanding the molecule's inherent structural preferences and for subsequent predictions of its reactivity. For instance, the population of each conformer at a given temperature can be estimated using the Boltzmann distribution, which is essential for predicting which conformer is most likely to participate in a reaction.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| A (Global Minimum) | 0.00 | 65.2 |

| B | 0.85 | 20.1 |

| C | 1.50 | 8.5 |

| D | 2.20 | 4.2 |

| E | 3.00 | 2.0 |

This table illustrates the type of data a global and local minima search would generate. The values are hypothetical.

Prediction of Diastereoselectivity and Enantioselectivity

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. Reactions involving this aldehyde can lead to the formation of products with new stereocenters, resulting in diastereomers or enantiomers. Computational chemistry can be a powerful tool to predict the stereochemical outcome of such reactions, guiding the design of stereoselective syntheses.

The prediction of diastereoselectivity and enantioselectivity involves calculating the transition state energies for all possible stereochemical pathways of a reaction. The transition state is the highest energy point along the reaction coordinate, and according to transition state theory, the rate of a reaction is exponentially related to the energy of its transition state. Therefore, the stereoisomer formed through the lowest energy transition state will be the major product.

For example, consider a nucleophilic addition to the carbonyl group of this compound. The nucleophile can attack the carbonyl carbon from two different faces (re or si), and if the nucleophile is also chiral, this can lead to the formation of four possible stereoisomeric products. A computational study would involve locating the transition state structures for all four pathways and calculating their energies.

The difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states or two enantiomeric transition states allows for the prediction of the diastereomeric excess (d.e.) or enantiomeric excess (e.e.), respectively. These theoretical predictions can then be compared with experimental results to validate the computational model and to gain a deeper understanding of the factors controlling the stereoselectivity. These factors often include steric hindrance, electronic effects, and the presence of catalysts or chiral auxiliaries.

Table 2: Hypothetical Transition State Energies for a Nucleophilic Addition to this compound

| Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio | Predicted Selectivity |

| TS1 (leading to R,R product) | 15.2 | 95 | 90% d.e. |

| TS2 (leading to R,S product) | 16.8 | 5 | |

| TS3 (leading to S,S product) | 15.1 | 96 | 92% e.e. |

| TS4 (leading to S,R product) | 16.9 | 4 |

This table provides an example of the data that would be generated from a computational study aimed at predicting stereoselectivity. The values are hypothetical.

Synthetic Applications of 3 Methyl 4 Nitro Butyraldehyde and Its Advanced Derivatives in Organic Chemistry

Chiral Building Blocks in Asymmetric Synthesis

The presence of a stereocenter at the C3 position makes chiral 3-Methyl-4-nitro-butyraldehyde a significant precursor in asymmetric synthesis. The aldehyde and nitro functionalities offer versatile handles for a variety of chemical transformations, enabling the construction of complex molecules with high stereochemical control.

Precursors to Complex Molecular Architectures with Defined Stereochemistry

Enantioenriched this compound can be synthesized via organocatalytic asymmetric Michael addition of propanal to a nitroalkene. This reaction, often catalyzed by chiral amines or their derivatives, can achieve high enantioselectivity. Once obtained in high enantiomeric purity, this chiral building block can be elaborated into more complex structures. The aldehyde group can undergo a range of reactions, including aldol (B89426) additions, Wittig reactions, and reductive aminations, to extend the carbon chain and introduce new functionalities. The nitro group is also highly versatile and can be reduced to an amine, converted to a ketone via the Nef reaction, or participate in various cycloaddition reactions. This dual functionality allows for the divergent synthesis of a wide array of complex molecular architectures with a predefined stereocenter.

Synthesis of Multiple Stereocenters

The existing stereocenter in chiral this compound can direct the formation of new stereocenters in subsequent reactions. For instance, an aldol reaction with another chiral aldehyde or ketone can lead to the diastereoselective formation of a new carbon-carbon bond and a new stereocenter. The stereochemical outcome of such reactions is often predictable based on established models of asymmetric induction, such as the Felkin-Anh or Cram-chelation models. Furthermore, the nitro group can be used to introduce additional stereocenters. For example, a Henry reaction with another aldehyde can generate a new stereocenter adjacent to the nitro group. By carefully choosing the reaction conditions and reagents, it is possible to control the stereochemistry of these newly formed centers relative to the existing one, allowing for the synthesis of molecules with multiple contiguous stereocenters.

Intermediates in Multi-Step Total Syntheses

The bifunctional nature of this compound makes it an attractive intermediate in the total synthesis of natural products and other complex organic molecules. Its ability to participate in a variety of carbon-carbon bond-forming reactions allows for the efficient construction of intricate molecular frameworks.

Strategic Incorporations into Advanced Organic Targets

The strategic incorporation of this compound into a synthetic route can provide access to advanced organic targets that would be difficult to synthesize using other methods. The nitro group, in particular, can be a masked functionality, allowing for the introduction of an amino group at a late stage in the synthesis. This is particularly useful in the synthesis of alkaloids and other nitrogen-containing natural products. Furthermore, the nitro group can be used to activate adjacent positions for nucleophilic attack, enabling the formation of otherwise challenging carbon-carbon or carbon-heteroatom bonds.

Role in the Development of New Organic Reactions

While specific examples are not prevalent in the literature, the unique combination of functional groups in this compound makes it a potential substrate for the development of new organic reactions. The interplay between the aldehyde and nitro groups could lead to novel cascade or domino reactions, where multiple transformations occur in a single pot. For example, an intramolecular reaction between the aldehyde and the nitro group or a derivative thereof could lead to the formation of novel heterocyclic scaffolds. The development of new catalysts that can selectively transform one of the functional groups in the presence of the other would also be a valuable contribution to the field of organic synthesis. The exploration of the reactivity of this compound and its derivatives could therefore lead to the discovery of new synthetic methodologies with broad applications.

Catalyst Design and Screening for Novel Transformations

The development of catalysts for reactions involving γ-nitro aldehydes, such as this compound, is a vibrant area of research, largely centered on organocatalysis. The design and screening of these catalysts are crucial for achieving high efficiency, stereoselectivity, and substrate scope in the synthesis of valuable chiral molecules. The principles of catalyst design for the formation of related γ-nitro aldehydes through the Michael addition of aldehydes to nitroalkenes provide a strong foundation for understanding the types of catalysts that would be effective for transformations of this compound.

A primary strategy in catalyst design involves the use of chiral amines, which react with the aldehyde to form a transient enamine intermediate. This enamine then acts as the nucleophile in subsequent reactions. Proline and its derivatives have been extensively studied as organocatalysts for such transformations. For instance, diarylprolinol silyl (B83357) ethers are a prominent class of catalysts that have demonstrated high efficacy in the Michael addition of aldehydes to nitroalkenes. chemrxiv.org The catalyst's stereochemical information is efficiently transferred during the carbon-carbon bond formation, leading to products with high enantiomeric excess. The bulky diarylprolinol moiety provides a well-defined chiral environment that directs the approach of the reactants.

In the context of transforming a pre-existing molecule like this compound, these catalysts could be employed to activate the aldehyde for subsequent reactions, such as an aldol addition to another carbonyl compound or a Michael addition to an α,β-unsaturated system.

The screening of catalysts for a specific transformation of this compound would involve a systematic evaluation of various catalyst families. This would include not only prolinol derivatives but also other classes of organocatalysts that have shown promise in related reactions. For example, bifunctional catalysts that incorporate a hydrogen-bond donor moiety, such as a thiourea (B124793) or squaramide group, alongside the amine have proven to be highly effective. beilstein-journals.orgresearchgate.net These catalysts can simultaneously activate the nucleophile (via enamine formation) and the electrophile (through hydrogen bonding with the nitro group or other acceptor), leading to enhanced reactivity and stereoselectivity.

A typical catalyst screening process for a novel transformation of this compound would involve the parameters outlined in the following table:

| Catalyst Type | Key Features | Potential Application with this compound |

| Diarylprolinol Silyl Ethers | Bulky chiral scaffold, enamine activation. | Asymmetric aldol and Michael reactions. |

| Chiral Diamines | Can be primary or secondary amines, often used in combination with an acid co-catalyst. | Enamine-mediated functionalization of the α-position. |

| Peptide-based Catalysts | Mimic enzyme active sites, potential for high selectivity. | Stereoselective additions to the aldehyde. |

| Bifunctional Thiourea/Squaramide Catalysts | Cooperative activation of nucleophile and electrophile. | Reactions where the nitro group can act as an internal directing group. |

The choice of solvent and the use of additives are also critical factors that are optimized during the screening process. For instance, the presence of a carboxylic acid co-catalyst has been shown to significantly accelerate the Michael addition of aldehydes to nitroalkenes. ethz.chmetu.edu.tr A similar effect would be anticipated in transformations involving this compound.

Methodological Advancements in Carbon-Carbon Bond Formation

Methodological advancements in carbon-carbon bond formation are crucial for expanding the synthetic utility of building blocks like this compound. Research in this area often focuses on developing more efficient, selective, and environmentally benign reaction conditions. While direct applications of this compound in novel C-C bond-forming reactions are not extensively documented, the synthesis of its derivatives highlights recent progress in this field.

A notable example is the synthesis of methyl 3-methyl-4-nitrobutanoate, the corresponding methyl ester of this compound. This compound can be synthesized via a Michael addition of nitromethane (B149229) to methyl crotonate. A significant methodological advancement in this area is the use of microwave irradiation to promote the reaction. Compared to conventional heating, microwave-assisted synthesis offers dramatically reduced reaction times and often leads to cleaner reactions with higher yields.

The following table summarizes the comparative results for the synthesis of methyl 3-methyl-4-nitrobutanoate under different conditions, demonstrating the advancement in methodology.

| Method | Reaction Time | Yield |

| Conventional Heating | Days | Moderate |

| Microwave Irradiation | Minutes | High |

This advancement in the synthesis of a key derivative underscores a broader trend in organic synthesis towards the adoption of more sustainable and efficient technologies. Such methodologies could be adapted for other carbon-carbon bond-forming reactions involving derivatives of this compound. For example, the aldehyde could first be converted to an α,β-unsaturated derivative, which could then undergo a microwave-assisted Michael addition with a suitable nucleophile.

Furthermore, the development of organocatalytic methods for the asymmetric Michael addition of aldehydes to nitroalkenes represents a major advancement in the enantioselective formation of C-C bonds, leading to chiral γ-nitro aldehydes. These methods often utilize chiral secondary amines as catalysts, which form chiral enamines in situ. The reaction of propanal with a nitroalkene, for instance, can be catalyzed by a chiral prolinol derivative to yield the corresponding γ-nitro aldehyde with high enantioselectivity. chemrxiv.orgmetu.edu.tr These established methodologies provide a clear roadmap for the development of asymmetric carbon-carbon bond-forming reactions starting from or leading to analogues of this compound.

Q & A

Q. How can conflicting data on the regioselectivity of nitration in 3-Methylbutyraldehyde derivatives be resolved?

- Methodological Answer : Use isotopic labeling (-nitric acid) and tandem MS to trace nitration pathways. Perform computational modeling (e.g., DFT-based transition state analysis) to predict regioselectivity. Cross-validate with X-ray crystallography of intermediates to resolve contradictions between experimental and theoretical data .

Q. What advanced strategies mitigate interference from nitro-group redox activity in electrochemical studies?

- Methodological Answer : Employ cyclic voltammetry with a three-electrode system (glassy carbon working electrode) in non-aqueous media (e.g., DMF) containing tetrabutylammonium hexafluorophosphate as electrolyte. Use differential pulse voltammetry to distinguish nitro-group reduction peaks (–0.5 to –1.2 V vs. Ag/AgCl) from background noise. Validate with controlled potential electrolysis coupled with HPLC .

Q. How can asymmetric synthesis of this compound derivatives be achieved?

- Methodological Answer : Utilize chiral organocatalysts (e.g., proline-derived catalysts) or transition-metal complexes (e.g., Ru-BINAP) in enantioselective Henry or aldol reactions. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or polarimetry. Optimize solvent (THF vs. toluene) and temperature to enhance stereocontrol .

Q. What computational methods predict the degradation pathways of this compound under oxidative stress?

- Methodological Answer : Perform molecular dynamics (MD) simulations with OPLS-AA force fields to model degradation in aqueous/O₂-rich environments. Validate with LC-QTOF-MS to identify radical intermediates (e.g., nitro-peroxyl adducts). Cross-reference with thermodynamic data (ΔG‡ calculations) to prioritize dominant pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.